molecular formula C22H19BrN2O3 B13115297 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide

4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-ium bromide

Cat. No.: B13115297
M. Wt: 439.3 g/mol
InChI Key: ULIPLXCCDVBVTH-UHFFFAOYSA-M
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Description

4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a pyridinium ion, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide typically involves a multi-step process. One common method includes the condensation reaction of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a pyridinium salt and a benzyl halide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and pyridinium moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumchloride: Similar structure but with a chloride ion instead of bromide.

    4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumiodide: Similar structure but with an iodide ion instead of bromide.

Uniqueness

4-Benzyl-1-(2-((1,3-dioxoisoindolin-2-yl)oxy)ethyl)pyridin-1-iumbromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromide ion may influence its solubility and reactivity compared to its chloride and iodide counterparts.

Properties

Molecular Formula

C22H19BrN2O3

Molecular Weight

439.3 g/mol

IUPAC Name

2-[2-(4-benzylpyridin-1-ium-1-yl)ethoxy]isoindole-1,3-dione;bromide

InChI

InChI=1S/C22H19N2O3.BrH/c25-21-19-8-4-5-9-20(19)22(26)24(21)27-15-14-23-12-10-18(11-13-23)16-17-6-2-1-3-7-17;/h1-13H,14-16H2;1H/q+1;/p-1

InChI Key

ULIPLXCCDVBVTH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=[N+](C=C2)CCON3C(=O)C4=CC=CC=C4C3=O.[Br-]

Origin of Product

United States

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